molecular formula C8H14Cl2O B1504912 4-Chloro-5,5-dimethylhexanoyl chloride CAS No. 393516-80-8

4-Chloro-5,5-dimethylhexanoyl chloride

Cat. No.: B1504912
CAS No.: 393516-80-8
M. Wt: 197.1 g/mol
InChI Key: YLEUFFLCXANONG-UHFFFAOYSA-N
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Description

4-Chloro-5,5-dimethylhexanoyl chloride is a branched-chain acyl chloride characterized by a six-carbon backbone with a chlorine substituent at the 4-position and two methyl groups at the 5-position. This compound is primarily employed as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution. Its steric and electronic properties are influenced by the chlorine atom (electron-withdrawing) and the dimethyl groups (steric hindrance), which differentiate it from simpler acyl chlorides like hexanoyl chloride or unsubstituted analogs.

Properties

CAS No.

393516-80-8

Molecular Formula

C8H14Cl2O

Molecular Weight

197.1 g/mol

IUPAC Name

4-chloro-5,5-dimethylhexanoyl chloride

InChI

InChI=1S/C8H14Cl2O/c1-8(2,3)6(9)4-5-7(10)11/h6H,4-5H2,1-3H3

InChI Key

YLEUFFLCXANONG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CCC(=O)Cl)Cl

Canonical SMILES

CC(C)(C)C(CCC(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, 4-chloro-5,5-dimethylhexanoyl chloride is compared below with three categories of related compounds: unsubstituted acyl chlorides, mono-substituted analogs, and heterocyclic compounds with similar substituents.

Comparison with Unsubstituted and Mono-Substituted Acyl Chlorides
Property 4-Chloro-5,5-dimethylhexanoyl Chloride Hexanoyl Chloride 4-Chlorohexanoyl Chloride 5,5-Dimethylhexanoyl Chloride
Molecular Formula C₇H₁₂Cl₂O C₆H₁₁ClO C₆H₁₀Cl₂O C₇H₁₃ClO
Key Substituents Cl (4-position), 2×CH₃ (5-position) None Cl (4-position) 2×CH₃ (5-position)
Steric Hindrance High Low Moderate High
Electrophilicity Moderate (Cl withdraws electrons) Low High (Cl enhances reactivity) Low (CH₃ donates electrons)
Typical Applications Specialty synthesis (e.g., hindered amides) Bulk chemical synthesis Pharmaceuticals, agrochemicals Polymer modifiers

Key Findings :

  • The chlorine atom in 4-chlorohexanoyl chloride increases electrophilicity, making it more reactive toward nucleophiles compared to the dimethyl-substituted analog .
  • The dimethyl groups in 4-chloro-5,5-dimethylhexanoyl chloride reduce reaction rates in sterically demanding environments (e.g., bulky amine couplings) but improve selectivity in multi-step syntheses .
Comparison with Heterocyclic Analogs (Indirect Relevance)

The evidence highlights compounds like 4-chloro-5-methoxypyridin-2-amine (CAS: 851386-32-8) and 4-chloro-5,6-difluoropyridine-3-carboxylic acid (CAS: 1361852-35-8), which share chlorine substituents but belong to aromatic systems . These heterocycles are used in drug discovery for their bioactivity, contrasting with 4-chloro-5,5-dimethylhexanoyl chloride’s role as a synthetic intermediate. Notably, the chlorine atom in both classes enhances electrophilicity or binding affinity, but the acyl chloride’s aliphatic chain offers greater flexibility for functionalization .

Functional Group Comparison: Acyl Chlorides vs. Carboxylic Acids

While 4-chloro-5,5-dimethylhexanoyl chloride is reactive toward nucleophiles, its carboxylic acid counterpart (4-chloro-5,5-dimethylhexanoic acid) requires activation (e.g., via thionyl chloride) for similar transformations. This difference underscores the acyl chloride’s utility in direct coupling reactions, avoiding additional synthetic steps .

Market and Industrial Relevance

emphasizes the growing demand for substituted heterocycles like 4-chloro-5,5-dimethylpyrrolo-pyrimidinone in drug development . While structurally distinct, this trend parallels the pharmaceutical industry’s interest in chlorine- and methyl-substituted compounds for targeted bioactivity.

  • Synthesis of protease inhibitors (leveraging steric hindrance for selectivity).
  • Intermediate in agrochemicals (e.g., chlorinated herbicides).

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